molecular formula C8H5BrN2OS B1597422 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 49681-96-1

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B1597422
CAS No.: 49681-96-1
M. Wt: 257.11 g/mol
InChI Key: HZLUVUSKGFGJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a brominated derivative of quinazolinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-amino-5-bromobenzamide with thiourea in the presence of a suitable acid catalyst. The reaction mixture is heated to facilitate the formation of the quinazolinone ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives, such as quinazolinone-quinone derivatives.

  • Reduction: Production of reduced forms, such as amines or alcohols.

  • Substitution: Generation of substituted quinazolinones with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: This compound has shown potential as a selective COX-2 inhibitor, exhibiting anti-inflammatory and analgesic properties. It is being studied for its role in reducing inflammation and pain in various biological systems.

Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential in treating conditions such as arthritis and other inflammatory diseases.

Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. By blocking COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways associated with inflammation.

Comparison with Similar Compounds

  • 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.

  • 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the halogen substituent.

  • 3-Benzyl-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains an additional benzyl group.

Uniqueness: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one stands out due to its bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLUVUSKGFGJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357042
Record name 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49681-96-1
Record name 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (0.5 M, 36.1 mmol) in methanol (72 mL) was added to a solution of 3a (10.8 g, 32.8 mmol) in 150 mL of dry THF and the mixture was heated at reflux for 90 min. The mixture was allowed to reach room temperature and quenched by addition of acetic acid (2.1 mL, 36.1 mmol). The mixture was concentrated under reduced pressure and 200 mL of ethyl alcohol and 100 mL of water was added and the mixture was heated at reflux for 30 min. The slurry was cooled to rt. and filtrated to give 4 white solid (8.43 g, 100%). mp: 350° C. (decomp.),
Name
sodium methoxide
Quantity
36.1 mmol
Type
reactant
Reaction Step One
Name
3a
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.